[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride
Overview
Description
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride is a chemical compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The dihydrochloride form indicates that the compound is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride typically involves the reaction of 2,5-dimethylthiazole with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as crystallization or recrystallization are often used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding thiazolidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial properties. The thiazole ring is known to interact with biological targets, making it a candidate for the development of new antibiotics or antifungal agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets in the body suggests it could be used in the treatment of certain diseases, such as infections or inflammatory conditions.
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to these targets, altering their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the function of essential bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds also contain a thiazole ring and are known for their antimicrobial and anticancer properties.
1,3-Thiazoles: Similar to [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride, these compounds are used in the synthesis of pharmaceuticals and agrochemicals.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have a similar heterocyclic structure and are studied for their pharmacological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of reactivity and specificity.
Properties
IUPAC Name |
1-(2,5-dimethyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-4(8)7-5(2)10-6(3)9-7;;/h4H,8H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIWNHGRRGXRIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C(C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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